molecular formula C20H17ClN2O B14985004 2-chloro-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide

2-chloro-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B14985004
M. Wt: 336.8 g/mol
InChI Key: GWECMWMCWCSQMW-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methylbenzyl group, and a pyridinyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an amine under basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methylbenzyl Group: The methylbenzyl group can be attached through alkylation reactions using methylbenzyl halides.

    Incorporation of the Pyridinyl Group: The pyridinyl group can be introduced via nucleophilic substitution reactions using pyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

2-chloro-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methylbenzyl)-N-(pyridin-3-yl)benzamide
  • 2-chloro-N-(4-methylbenzyl)-N-(pyridin-4-yl)benzamide
  • 2-chloro-N-(4-methylbenzyl)-N-(pyridin-2-yl)acetamide

Uniqueness

2-chloro-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro group, methylbenzyl group, and pyridinyl group in specific positions can result in distinct properties compared to similar compounds.

Properties

Molecular Formula

C20H17ClN2O

Molecular Weight

336.8 g/mol

IUPAC Name

2-chloro-N-[(4-methylphenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H17ClN2O/c1-15-9-11-16(12-10-15)14-23(19-8-4-5-13-22-19)20(24)17-6-2-3-7-18(17)21/h2-13H,14H2,1H3

InChI Key

GWECMWMCWCSQMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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